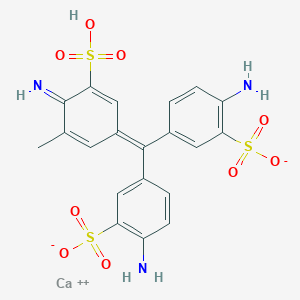

Acid fuchsin calcium salt certified

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acid fuchsin calcium salt is a certified dye used in various biological stains . It is used in Altmann’s mitochondrial stain, Mallory’s connective tissue stain, and Van Gieson connective tissue stain . The dye content is typically greater than or equal to 60% .

Molecular Structure Analysis

The linear formula for Acid fuchsin calcium salt is C20H17N3O9S3Ca . It has a molecular weight of 579.64 .Physical And Chemical Properties Analysis

Acid fuchsin calcium salt is a powder or crystal form . It has a dye content of ≥60% . The maximum wavelength (λmax) is 545 nm . It’s stored at room temperature .Applications De Recherche Scientifique

Histological Staining

Acid Fuchsin calcium salt is extensively used in histology for staining tissues. It is a component of the Masson’s trichrome stain, which is utilized to differentiate between muscle and collagen in tissue sections . This staining technique is crucial for identifying the intricate details of tissue architecture and is widely employed in the study of connective tissues.

Hematology

In the field of hematology, Acid Fuchsin calcium salt is employed in the Ehrlich-Biondi triacid procedure for blood smears . This staining method is instrumental in the visualization of blood cell components, aiding in the diagnosis of various blood disorders.

Diagnostic Assays

Acid Fuchsin calcium salt is used in diagnostic assay manufacturing due to its staining properties. It is particularly useful in the histopathological polychrome of Pianese, which is a complex staining procedure for identifying different elements within a tissue sample .

Water Flow Tracking in Plants

One of the more unique applications of Acid Fuchsin calcium salt is in botany, where it is used to track water flow within plants. This application is significant for studying plant physiology and understanding the mechanisms of water transport through plant tissues .

Fluorescent Staining of Latent Fingerprints

In forensic science, Acid Fuchsin calcium salt is applied in the fluorescent staining of latent fingerprints. This allows for the enhancement of fingerprint visibility, which is crucial for criminal investigations .

Microscopy

For microscopy, Acid Fuchsin calcium salt is used for staining in botanical and histological preparations. Its ability to change from red to colorless at a pH of 12-14 makes it a valuable tool for researchers in visualizing microscopic structures .

Adsorption Studies

Acid Fuchsin calcium salt is also studied for its adsorption properties. Research has been conducted on its high adsorption performance and the mechanisms involved, using hydroxyapatite prepared from fish scales. This has implications for environmental science, particularly in the removal of dye pollutants from water .

Yeast Growth Medium

In microbiology, Acid Fuchsin calcium salt is added to agar growth mediums for yeasts. This aids in the differentiation and identification of yeast species, which is important for both research and industrial fermentation processes .

Mécanisme D'action

Target of Action

Acid Fuchsin Calcium Salt, also known as Acid Magenta, Acid Rubin, Fuchsin S, SS, SS, ST, or SIII, Rubin S , is primarily used as a biological stain in various histological and microscopic applications . It targets specific structures within cells, particularly in histopathological preparations, where it is used to highlight certain components such as collagen fibers and smooth muscle .

Mode of Action

It is known that the dye binds to these cellular components, enabling them to be visualized under a microscope . The staining intensity of Acid Fuchsin Calcium Salt qualitatively correlates with the abundance of the targeted structures .

Biochemical Pathways

The staining process can reveal changes in these molecules, providing insights into cellular processes and structures .

Result of Action

The primary result of Acid Fuchsin Calcium Salt’s action is the staining of specific cellular structures, allowing for their visualization under a microscope . This can provide valuable information about the structure and function of these components, contributing to our understanding of cellular biology and pathology .

Action Environment

The action of Acid Fuchsin Calcium Salt can be influenced by environmental factors such as pH. For instance, at pH levels of 12-14, Acid Fuchsin changes from red to colorless . This property can be leveraged in certain staining protocols to differentiate between different types of tissues or cellular structures .

Safety and Hazards

Acid fuchsin calcium salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924469 |

Source

|

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Fuchsin calcium salt | |

CAS RN |

123334-10-1 |

Source

|

| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)

![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)